N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Overview
Description
N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and imidoformamide groups in its structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide typically involves the reaction of 3-cyano-4-methylpyridine with N,N-dimethylformamide dimethyl acetal. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The imidoformamide group can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, are employed.
Cyclization: Cyclization reactions are typically carried out under reflux conditions in solvents like ethanol or acetonitrile.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Imidazole Derivatives: Formed through condensation reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Scientific Research Applications
N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate the activity of the target molecules, leading to various biological effects. The imidoformamide group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-methylphenyl)-N,N-dimethylimidoformamide
- N-(3-cyano-4-methylphenyl)-N,N-dimethylimidoformamide
- N-(3-cyano-4-methylpyridin-2-yl)-N-methylimidoformamide
Uniqueness
N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide is unique due to the presence of both cyano and imidoformamide groups in its structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable heterocyclic compounds makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an attractive candidate for drug development and other biomedical applications.
Properties
IUPAC Name |
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-4-5-12-10(9(8)6-11)13-7-14(2)3/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKENADJOFRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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